1-(2-Bromo-5-chlorophenyl)prop-2-en-1-one
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Overview
Description
1-(2-Bromo-5-chlorophenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of bromine and chlorine substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-one can be synthesized through various organic synthesis routes. One common method involves the Claisen-Schmidt condensation reaction between 2-bromo-5-chlorobenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The α,β-unsaturated carbonyl system can undergo oxidation to form epoxides or reduction to yield saturated ketones.
Addition Reactions: The double bond in the α,β-unsaturated system can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be employed for epoxidation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution Products: New derivatives with different substituents on the phenyl ring.
Oxidation Products: Epoxides or hydroxylated derivatives.
Reduction Products: Saturated ketones or alcohols.
Scientific Research Applications
1-(2-Bromo-5-chlorophenyl)prop-2-en-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
- 1-(2-Bromo-4-chlorophenyl)ethanone
- 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-amine
- 1-(2-Bromo-5-chlorophenyl)ethanone
Comparison: 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-one is unique due to its α,β-unsaturated carbonyl system, which imparts distinct reactivity compared to similar compounds with saturated carbonyl systems. This feature allows it to participate in Michael addition reactions and other transformations that are not possible with its saturated counterparts .
Properties
Molecular Formula |
C9H6BrClO |
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Molecular Weight |
245.50 g/mol |
IUPAC Name |
1-(2-bromo-5-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6BrClO/c1-2-9(12)7-5-6(11)3-4-8(7)10/h2-5H,1H2 |
InChI Key |
KUJMQAZCMBGJEB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=C(C=CC(=C1)Cl)Br |
Origin of Product |
United States |
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